

# Application Notes and Protocols: Thevetin B in Human Gastric (MGC-803) Cancer Cells

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## Compound of Interest

Compound Name: *Thevetin B*

Cat. No.: B208249

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## Introduction

**Thevetin B**, a cardiac glycoside isolated from the seeds of *Thevetia peruviana*, has demonstrated significant cytotoxic effects against various cancer cell lines.[1] In human gastric cancer, particularly the MGC-803 cell line, **Thevetin B** is known to induce programmed cell death, or apoptosis, through the intrinsic pathway.[1][2] Furthermore, it has been observed to cause cell cycle arrest at the G2/M phase, thereby inhibiting cancer cell proliferation.[2] These findings suggest that **Thevetin B** holds potential as a therapeutic agent for gastric cancer.

These application notes provide a comprehensive overview of the effects of **Thevetin B** on MGC-803 cells, including detailed protocols for key experiments and a summary of expected quantitative outcomes based on studies of related cardiac glycosides.

## Mechanism of Action

**Thevetin B** exerts its anti-cancer effects on MGC-803 cells primarily through the induction of apoptosis via the intrinsic signaling pathway. This process is characterized by a series of molecular events including the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2, leading to an increased Bax/Bcl-2 ratio.[2] This shift in the balance of apoptotic regulators results in the activation of caspase-9, which in turn activates the executioner caspase-3, culminating in the characteristic morphological and

biochemical changes of apoptosis.[2] Additionally, **Thevetin B** has been shown to halt the cell cycle at the G2/M transition phase, further contributing to its anti-proliferative activity.[2]

## Quantitative Data Summary

While specific quantitative data for **Thevetin B**'s effects on MGC-803 cells are not extensively published, research on cardiac glycosides from *Thevetia peruviana* provides valuable insights into the expected dose-dependent outcomes. The following tables summarize the anticipated results based on a representative cardiac glycoside from the same plant species.

Table 1: Cytotoxicity of a Representative Cardiac Glycoside on MGC-803 Cells

Parameter	Value	Reference
IC50	0.05 - 0.15 $\mu$ M	[2]

Table 2: Expected Dose-Dependent Effects of **Thevetin B** on MGC-803 Cells

Concentration ( $\mu$ M)	Expected % Apoptosis	Expected % Cells in G2/M Phase	Expected Fold Change in Bax/Bcl-2 Ratio
Control (0)	Baseline	Baseline	1.0
0.05	Increased	Increased	> 1.0
0.10	Further Increased	Further Increased	>> 1.0
0.15	Significantly Increased	Significantly Increased	>>> 1.0

Note: The values in Table 2 are illustrative of the expected dose-dependent trend and would need to be determined experimentally for **Thevetin B**.

## Experimental Protocols

The following are detailed protocols for key experiments to assess the application of **Thevetin B** on MGC-803 human gastric cancer cells.

## Protocol 1: Cell Viability Assay (MTT Assay)

This protocol determines the concentration of **Thevetin B** that inhibits the growth of MGC-803 cells by 50% (IC<sub>50</sub>).

Materials:

- MGC-803 cells
- DMEM or RPMI-1640 medium with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
- **Thevetin B** (stock solution in DMSO)
- 96-well plates
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- DMSO
- Microplate reader

Procedure:

- **Cell Seeding:** Seed MGC-803 cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate overnight at 37°C in a 5% CO<sub>2</sub> humidified atmosphere.
- **Treatment:** Prepare serial dilutions of **Thevetin B** in culture medium. Replace the existing medium with 100 µL of medium containing various concentrations of **Thevetin B** (e.g., 0.01, 0.05, 0.1, 0.5, 1.0 µM). Include a vehicle control (DMSO) and a no-treatment control. Incubate for 48 hours.
- **MTT Addition:** Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
- **Formazan Solubilization:** Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

- Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot cell viability against **Thevetin B** concentration to determine the IC50 value.

## Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining by Flow Cytometry)

This protocol quantifies the percentage of apoptotic and necrotic cells following **Thevetin B** treatment.

Materials:

- MGC-803 cells
- 6-well plates
- **Thevetin B**
- Annexin V-FITC Apoptosis Detection Kit
- Binding Buffer
- Flow cytometer

Procedure:

- Cell Seeding and Treatment: Seed MGC-803 cells in 6-well plates and treat with various concentrations of **Thevetin B** (e.g., based on the IC50 value) for 48 hours.
- Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension at 1,500 rpm for 5 minutes.
- Staining: Wash the cells with cold PBS and resuspend in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.
- Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

- **Flow Cytometry Analysis:** Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

## Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining by Flow Cytometry)

This protocol determines the effect of **Thevetin B** on the cell cycle distribution of MGC-803 cells.

Materials:

- MGC-803 cells
- 6-well plates
- **Thevetin B**
- Cold 70% ethanol
- Propidium Iodide (PI) staining solution (containing RNase A)
- Flow cytometer

Procedure:

- **Cell Seeding and Treatment:** Seed MGC-803 cells in 6-well plates and treat with **Thevetin B** for 24-48 hours.
- **Cell Harvesting:** Collect the cells and wash with cold PBS.
- **Fixation:** Resuspend the cells in cold PBS and fix by adding cold 70% ethanol dropwise while vortexing. Incubate at 4°C for at least 2 hours.
- **Staining:** Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in PI staining solution and incubate in the dark at 37°C for 30 minutes.

- Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases.

## Protocol 4: Western Blot Analysis of Apoptotic Proteins

This protocol detects the expression levels of key proteins involved in the apoptotic pathway.

Materials:

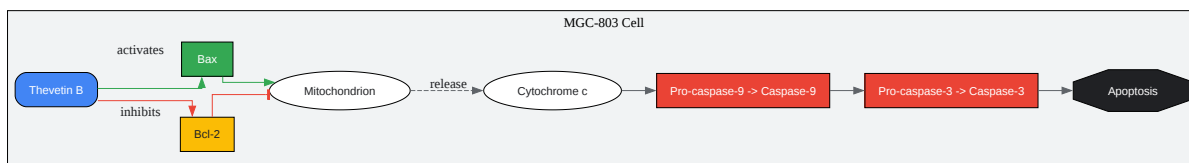
- MGC-803 cells
- **Thevetin B**
- RIPA lysis buffer with protease inhibitors
- BCA Protein Assay Kit
- SDS-PAGE gels
- PVDF membrane
- Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-caspase-3, anti-caspase-9, and a loading control like anti- $\beta$ -actin)
- HRP-conjugated secondary antibodies
- Chemiluminescent substrate

Procedure:

- Protein Extraction: Treat MGC-803 cells with **Thevetin B**, then lyse the cells in RIPA buffer.
- Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
- SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
- Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour.

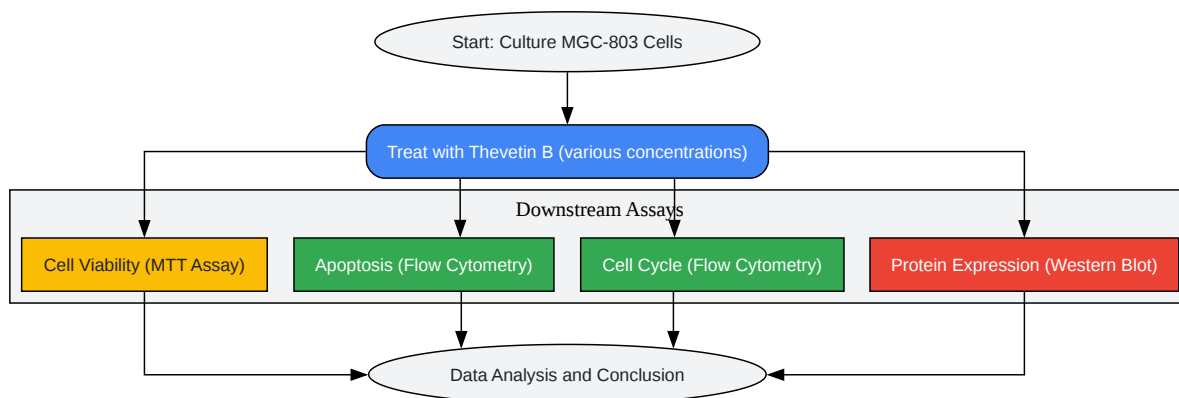
- **Antibody Incubation:** Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies for 1 hour at room temperature.
- **Detection:** Visualize the protein bands using a chemiluminescent substrate and an imaging system.
- **Densitometry Analysis:** Quantify the band intensities to determine the relative expression of the target proteins.

## Visualizations



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Caption: **Thevetin B** induced intrinsic apoptosis pathway in MGC-803 cells.



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Caption: Experimental workflow for evaluating **Thevetin B** on MGC-803 cells.

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## References

- 1. Cardiac glycosides stimulate Ca<sup>2+</sup> increases and apoptosis in androgen-independent, metastatic human prostate adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cardiac glycosides induce cell death in human cells by inhibiting general protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
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